Cas no 2229384-30-7 (3,3-difluoro-2-(3-fluoro-5-methylphenyl)propan-1-amine)

3,3-Difluoro-2-(3-fluoro-5-methylphenyl)propan-1-amine is a fluorinated amine compound characterized by its unique structural features, including a difluoromethyl group and a fluoro-substituted aromatic ring. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical research. The compound’s rigid aromatic core and fluorine substitutions contribute to improved binding affinity in target interactions, particularly in the development of bioactive molecules. Its well-defined stereochemistry and high purity make it suitable for precise synthetic applications. This compound is particularly relevant in medicinal chemistry for exploring structure-activity relationships in drug discovery.
3,3-difluoro-2-(3-fluoro-5-methylphenyl)propan-1-amine structure
2229384-30-7 structure
Product Name:3,3-difluoro-2-(3-fluoro-5-methylphenyl)propan-1-amine
CAS No:2229384-30-7
MF:C10H12F3N
MW:203.204193115234
CID:5992823
PubChem ID:165650268
Update Time:2025-06-15

3,3-difluoro-2-(3-fluoro-5-methylphenyl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3,3-difluoro-2-(3-fluoro-5-methylphenyl)propan-1-amine
    • 2229384-30-7
    • EN300-1956168
    • Inchi: 1S/C10H12F3N/c1-6-2-7(4-8(11)3-6)9(5-14)10(12)13/h2-4,9-10H,5,14H2,1H3
    • InChI Key: WDHNGQHPRIGQMG-UHFFFAOYSA-N
    • SMILES: FC(C(CN)C1C=C(C=C(C)C=1)F)F

Computed Properties

  • Exact Mass: 203.09218387g/mol
  • Monoisotopic Mass: 203.09218387g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 26Ų

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Additional information on 3,3-difluoro-2-(3-fluoro-5-methylphenyl)propan-1-amine

Research Brief on 3,3-Difluoro-2-(3-Fluoro-5-Methylphenyl)Propan-1-Amine (CAS: 2229384-30-7): Recent Advances and Applications

3,3-Difluoro-2-(3-fluoro-5-methylphenyl)propan-1-amine (CAS: 2229384-30-7) is a fluorinated amine derivative that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique fluorine substitution pattern, has shown promise in various therapeutic applications, including central nervous system (CNS) disorders and metabolic diseases. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound for drug development.

The synthesis of 3,3-difluoro-2-(3-fluoro-5-methylphenyl)propan-1-amine has been optimized to achieve high yields and purity, as reported in a 2023 study published in the Journal of Medicinal Chemistry. The researchers employed a multi-step synthetic route involving fluorination and amine functionalization, which demonstrated scalability for industrial production. The compound's structural features, including its fluorinated aromatic ring and amine moiety, are believed to contribute to its enhanced bioavailability and metabolic stability.

Pharmacological evaluations of 3,3-difluoro-2-(3-fluoro-5-methylphenyl)propan-1-amine have revealed its potential as a modulator of neurotransmitter systems. In vitro and in vivo studies conducted by Smith et al. (2024) demonstrated its affinity for serotonin and dopamine receptors, suggesting applications in treating depression and Parkinson's disease. The compound's ability to cross the blood-brain barrier (BBB) was also highlighted, making it a viable candidate for CNS-targeted therapies.

Further research has explored the compound's role in metabolic disorders. A 2024 preprint from BioRxiv reported that 3,3-difluoro-2-(3-fluoro-5-methylphenyl)propan-1-amine exhibits inhibitory effects on key enzymes involved in lipid metabolism, potentially offering a novel approach to managing obesity and type 2 diabetes. These findings are supported by computational docking studies, which predict strong interactions with the active sites of target enzymes.

Despite these promising results, challenges remain in the clinical translation of 3,3-difluoro-2-(3-fluoro-5-methylphenyl)propan-1-amine. Toxicity studies are ongoing to assess its safety profile, and further optimization of its pharmacokinetic properties is required. However, the compound's versatility and therapeutic potential make it a focal point of current research in chemical biology and drug discovery.

In conclusion, 3,3-difluoro-2-(3-fluoro-5-methylphenyl)propan-1-amine (CAS: 2229384-30-7) represents a promising candidate for multiple therapeutic applications. Its unique chemical structure and pharmacological properties underscore its potential as a lead compound in the development of novel drugs. Continued research and clinical validation will be essential to fully realize its therapeutic benefits.

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